Cas no 24386-76-3 (6-Thioxanthosine)

6-Thioxanthosine structure
6-Thioxanthosine structure
商品名:6-Thioxanthosine
CAS番号:24386-76-3
MF:C10H12N4O5S
メガワット:300.29108
CID:270675
PubChem ID:4023632

6-Thioxanthosine 化学的及び物理的性質

名前と識別子

    • Xanthosine, 6-thio-
    • 6-Thioxanthosine
    • 24386-76-3
    • DTXSID10947250
    • NSC108597
    • 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-sulfanylidene-3H-purin-2-one
    • 9-[3, 4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-sulfanylidene-3H-purin-2-one
    • NSC-108597
    • 9-Pentofuranosyl-6-sulfanyl-9H-purin-2-ol
    • ZINC01700824
    • SCHEMBL6673147
    • (2R,3R,4S,5R)-2-(2-hydroxy-6-sulfanyl-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • インチ: InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)20/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20)
    • InChIKey: NWYWQXDBECLBTR-UHFFFAOYSA-N
    • ほほえんだ: C1(N2C3=C(C(NC(N3)=O)=S)N=C2)OC(CO)C(O)C1O

計算された属性

  • せいみつぶんしりょう: 300.053
  • どういたいしつりょう: 300.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 438
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 161A^2
  • 疎水性パラメータ計算基準値(XlogP): _0.9

じっけんとくせい

  • 密度みつど: 2.18
  • ふってん: 787.1°Cat760mmHg
  • フラッシュポイント: 429.8°C
  • 屈折率: 1.947
  • PSA: 168.48000
  • LogP: -1.60630

6-Thioxanthosine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T385850-1000mg
6-Thioxanthosine
24386-76-3
1g
$1533.00 2023-05-17
TRC
T385850-1g
6-Thioxanthosine
24386-76-3
1g
$ 1270.00 2022-06-02
SHENG KE LU SI SHENG WU JI SHU
sc-472668-100 mg
6-Thioxanthosine,
24386-76-3
100MG
¥2,708.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-472668-100mg
6-Thioxanthosine,
24386-76-3
100mg
¥2708.00 2023-09-05
TRC
T385850-2.5g
6-Thioxanthosine
24386-76-3
2.5g
$ 4500.00 2023-09-05
TRC
T385850-100mg
6-Thioxanthosine
24386-76-3
100mg
$196.00 2023-05-17

6-Thioxanthosine 関連文献

6-Thioxanthosineに関する追加情報

Xanthosine, 6-thio- (CAS No: 24386-76-3) in Modern Chemical and Biomedical Research

Xanthosine, 6-thio-, with the chemical identifier CAS No: 24386-76-3, is a sulfur-containing derivative of xanthosine, a purine nucleoside. This compound has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential biological activities. The introduction of a sulfur atom at the 6-position of the xanthosine molecule introduces novel reactivity and functionality, making it a valuable scaffold for drug discovery and mechanistic studies.

The structural motif of Xanthosine, 6-thio- (CAS No: 24386-76-3) features a hypoxanthine core modified by the substitution of a hydroxyl group with a thiol (-SH) group. This modification imparts both nucleophilic and electrophilic reactivity, enabling diverse chemical transformations. The thiol group is particularly interesting as it can participate in disulfide bond formation, metal chelation, and redox reactions, which are pivotal in various biological processes.

In recent years, the study of nucleoside analogs has expanded significantly, with a particular focus on their applications in anticancer and antiviral therapies. The sulfur-containing nucleosides have emerged as promising candidates due to their ability to interfere with nucleic acid synthesis and metabolism. For instance, Xanthosine, 6-thio- (CAS No: 24386-76-3) has been investigated for its potential role in inhibiting enzymes such as adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP). These enzymes are crucial in purine metabolism and have been targeted in the development of therapeutic agents for conditions like gout and certain leukemias.

One of the most compelling aspects of Xanthosine, 6-thio- is its ability to act as a prodrug or a lead compound for further derivatization. The thiol group provides a handle for chemical modifications, allowing researchers to explore new derivatives with enhanced pharmacological properties. For example, conjugation with targeting ligands or cytotoxic agents could yield novel therapeutic entities with improved selectivity and efficacy.

The synthesis of Xanthosine, 6-thio- (CAS No: 24386-76-3) typically involves the reaction of hypoxanthine with sulfur-containing reagents under controlled conditions. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that the compound is suitable for both laboratory research and potential clinical applications. Techniques such as chiral resolution and protecting group strategies have been employed to optimize the synthesis pathway.

The biological activity of Xanthosine, 6-thio- has been explored in various preclinical models. Studies have shown that this compound can modulate cellular signaling pathways involved in proliferation, differentiation, and apoptosis. The ability to influence these processes makes it a candidate for treating diseases characterized by dysregulated cell growth. Additionally, its interaction with biological thiols has raised interest in its potential use as an antioxidant or redox-active agent.

Recent advancements in computational chemistry have enabled the prediction of binding affinities and interactions between Xanthosine, 6-thio- (CAS No: 24386-76-3) and biological targets. Molecular docking studies have identified potential binding sites on enzymes such as kinases and phosphodiesterases, suggesting its utility in developing kinase inhibitors or modulators of cyclic nucleotide signaling. These computational approaches are complemented by experimental validation using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

The pharmaceutical industry has taken note of the promising properties of Xanthosine, 6-thio-. Several companies are actively engaged in developing derivatives based on this scaffold for various therapeutic indications. The compound’s versatility makes it an attractive candidate for further development into first-in-class drugs or best-in-class candidates that could address unmet medical needs.

The role of nucleoside analogs in gene therapy has also been highlighted by recent research. The ability of compounds like Xanthosine, 6-thio- (CAS No: 24386-76-3) to integrate into nucleic acids or interfere with their synthesis opens up possibilities for antisense therapy or RNA interference applications. These approaches are particularly relevant in treating genetic disorders caused by aberrant gene expression.

In conclusion, Xanthosine, 6-thio-, identified by CAS No: 24386-76-3, represents a significant advancement in nucleoside chemistry with broad implications for biomedical research. Its unique structural features and diverse biological activities make it a valuable tool for drug discovery and mechanistic studies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative therapies for human diseases.

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